molecular formula C22H16ClN3O2 B2875840 2-chloro-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzamide CAS No. 898455-02-2

2-chloro-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzamide

Cat. No. B2875840
CAS RN: 898455-02-2
M. Wt: 389.84
InChI Key: UXQIFIQGHCALIR-UHFFFAOYSA-N
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Description

Quinazolines are a class of organic compounds that consist of a fused two-ring system made up of a benzene ring and a pyrimidine ring . They are known to exhibit a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more .


Synthesis Analysis

The synthesis of quinazoline derivatives often involves the amidation of 2-aminobenzoic acid derivatives, also known as anthranilic acid derivatives . The anthranilic acid derivatives are coupled with the appropriate acid chloride to generate the corresponding substituted anthranilates, which then undergo cyclization by treatment with acetic anhydride under reflux .


Molecular Structure Analysis

The molecular structure of quinazoline derivatives is characterized by a benzene ring fused to a pyrimidine ring . The pyrimidine ring contains two nitrogen atoms, which can participate in various chemical reactions .


Chemical Reactions Analysis

Quinazoline derivatives can undergo a variety of chemical reactions, including reactions with the 2-methyl group, reactions with the 3-amino group, electrophilic substitution, oxidation, reduction, reactions with metal ions, Mannich reaction, cycloaddition reaction, and more .

Scientific Research Applications

Antimicrobial Activity

Research has highlighted the synthesis and evaluation of new compounds with a focus on their antimicrobial properties. For instance, a study detailed the synthesis of new 1,3-oxazolyl-7-chloroquinazolin-4(3H)ones and evaluated their antimicrobial activities, indicating the potential of these compounds in combating microbial infections (Patel & Shaikh, 2011).

Analgesic Activity

Another line of research has explored the analgesic properties of quinazoline derivatives. A study synthesized new pyrazoles and triazoles bearing a 6,8-dibromo-2-methylquinazoline moiety, which were then screened for analgesic activity, highlighting the compound's potential in pain management (Saad, Osman, & Moustafa, 2011).

Antitubercular and Antibacterial Activities

Quinazolinone analogs have also been synthesized for their potential antitubercular and antibacterial activities. A novel series of compounds showed promising results against Mycobacterium tuberculosis H37Rv strain and various bacterial strains, demonstrating the compound's role in addressing tuberculosis and bacterial infections (Rao & Subramaniam, 2015).

Antitumor Agents

The development of novel quinazolinone derivatives as antitumor agents has been a significant focus. Research into designing, synthesizing, and evaluating novel substituted quinazolines has shown remarkable broad-spectrum antitumor activity, marking an important step toward novel cancer therapies (Alanazi et al., 2014).

Corrosion Inhibition

Studies have also investigated the compound's role in corrosion inhibition, where derivatives like 2-methylquinazolin-4(3H)-one were evaluated for their effectiveness in protecting mild steel against corrosion in acidic environments. This research provides insights into the compound's potential industrial applications, especially in materials science (Kadhim et al., 2017).

Safety And Hazards

The safety and hazards associated with quinazoline derivatives can vary depending on the specific derivative. It’s important to handle all chemical compounds with care and to follow appropriate safety protocols .

Future Directions

Quinazoline derivatives have diverse biological activities and have immense potential to be explored for newer therapeutic possibilities . The development of novel quinazoline derivatives and the investigation of their biological targets present opportunities for the discovery of new therapeutics .

properties

IUPAC Name

2-chloro-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16ClN3O2/c1-14-24-20-12-5-3-10-18(20)22(28)26(14)16-8-6-7-15(13-16)25-21(27)17-9-2-4-11-19(17)23/h2-13H,1H3,(H,25,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXQIFIQGHCALIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C(=O)N1C3=CC=CC(=C3)NC(=O)C4=CC=CC=C4Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzamide

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